4-Hydroxyhexenal

Descripción general

Descripción

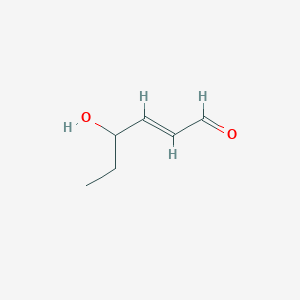

4-Hydroxyhexenal is a reactive aldehyde derived from the peroxidation of docosahexaenoic acid, an omega-3 polyunsaturated fatty acid. It is a six-carbon compound with the chemical formula C6H10O2. This compound is known for its involvement in various biological processes and its potential impact on human health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxyhexenal can be synthesized through the non-enzymatic oxidation of docosahexaenoic acid. This process involves the reaction of docosahexaenoic acid with oxygen free radicals, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the controlled oxidation of docosahexaenoic acid using specific catalysts and reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxyhexenal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other reactive aldehydes and acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids and other aldehydes.

Reduction: Formation of 4-hydroxyhexanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Hydroxyhexenal has several applications in scientific research:

Chemistry: It is used as a model compound to study lipid peroxidation and its effects on biological systems.

Biology: It is studied for its role in cellular signaling and oxidative stress responses.

Medicine: Research focuses on its potential therapeutic effects and its involvement in diseases such as cardiovascular diseases and neurodegenerative disorders.

Industry: It is used in the development of antioxidants and other protective agents

Mecanismo De Acción

4-Hydroxyhexenal exerts its effects primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for the regulation of antioxidant genes and the cellular response to oxidative stress. This compound binds to the protein KEAP1, which inhibits Nrf2, leading to the activation of Nrf2 and the subsequent expression of antioxidant genes such as heme oxygenase-1 .

Comparación Con Compuestos Similares

4-Hydroxynonenal: A nine-carbon aldehyde derived from the peroxidation of arachidonic acid.

Malondialdehyde: A three-carbon dialdehyde formed from the peroxidation of polyunsaturated fatty acids

Uniqueness: 4-Hydroxyhexenal is unique due to its specific origin from docosahexaenoic acid and its potent activation of the Nrf2 pathway. This makes it particularly significant in studies related to omega-3 fatty acids and their health benefits .

Actividad Biológica

4-Hydroxyhexenal (4-HHE) is a lipid peroxidation product derived primarily from the oxidation of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. This compound exhibits significant biological activity, influencing various cellular processes including apoptosis, inflammation, and oxidative stress responses. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activities associated with 4-HHE.

4-HHE is classified as an aldehyde resulting from lipid peroxidation, similar to other compounds like 4-hydroxynonenal (4-HNE). The formation of 4-HHE occurs through oxidative processes involving DHA, which is prevalent in brain and retinal tissues. It has been shown that 4-HHE can modify proteins and lipids, leading to alterations in cellular functions and signaling pathways .

1. Cytotoxicity and Apoptosis Induction

Research indicates that 4-HHE possesses cytotoxic properties, particularly in cancer cells. For instance, elevated levels of 4-HHE have been detected in the exhaled breath of lung cancer patients, suggesting its potential role as a biomarker for cancer diagnosis . Furthermore, studies have demonstrated that exposure to 4-HHE can induce apoptosis in various cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 1: Effects of 4-HHE on Cell Viability and Apoptosis

| Cell Line | Concentration (µM) | Effect on Cell Viability | Apoptosis Induction |

|---|---|---|---|

| NCI-H460 (Lung) | >50 | Decreased | Increased |

| HUVECs (Endothelial) | 25-100 | Variable | Increased |

2. Impact on Lipid Metabolism

4-HHE has been shown to modulate lipid metabolism significantly. In placental explants treated with increasing concentrations of 4-HHE, a notable decrease in the expression of genes related to fatty acid uptake and synthesis was observed. These included sterol regulatory element-binding proteins (SREBP1 and SREBP2), which are critical for lipogenesis . This suggests that 4-HHE may play a role in regulating lipid homeostasis under conditions of oxidative stress.

3. Antioxidant Properties

Despite its cytotoxic effects, 4-HHE also exhibits antioxidant properties. It has been reported to enhance the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates antioxidant responses. In human umbilical vein endothelial cells (HUVECs), treatment with 4-HHE increased Nrf2 activity, leading to upregulation of protective genes such as heme oxygenase-1 (HO-1) . This duality highlights the complex role of 4-HHE in cellular defense mechanisms.

Case Studies

Several case studies illustrate the biological implications of 4-HHE:

- Lung Cancer Patients : A study found significantly higher levels of 4-HHE in the breath of lung cancer patients compared to healthy individuals, suggesting its potential use as a non-invasive biomarker for cancer detection .

- Retinal Damage : In experiments involving light exposure on rat retinas, increases in protein modifications by both 4-HNE and 4-HHE were observed, correlating with retinal damage and apoptosis. This underscores the role of lipid peroxidation products in ocular diseases .

Propiedades

IUPAC Name |

(E)-4-hydroxyhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUBIHWMKQZRB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313524 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17427-21-3, 17427-08-6, 109710-37-4 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17427-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenal, 4-hydroxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyhexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.